molecular formula C6H11Cl2N B6276142 1-(1-chloro-3-methylidenecyclobutyl)methanamine hydrochloride CAS No. 2763776-67-4

1-(1-chloro-3-methylidenecyclobutyl)methanamine hydrochloride

Cat. No.: B6276142
CAS No.: 2763776-67-4
M. Wt: 168.1
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Description

1-(1-chloro-3-methylidenecyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H11N.ClH. It is known for its unique structure, which includes a cyclobutyl ring with a chlorine atom and a methanamine group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-chloro-3-methylidenecyclobutyl)methanamine hydrochloride typically involves the reaction of isoprene with hydrogen chloride under controlled conditions. The reaction is carried out at temperatures between -5°C and 5°C, with the addition of cuprous chloride as a catalyst . The product is then purified through washing and drying processes to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required standards for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(1-chloro-3-methylidenecyclobutyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other related compounds.

Scientific Research Applications

1-(1-chloro-3-methylidenecyclobutyl)methanamine hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving the interaction of small molecules with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-chloro-3-methylidenecyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-3-methylbutane: Similar in structure but lacks the methanamine group.

    3-chloro-3-methyl-1-butyne: Contains a triple bond instead of the cyclobutyl ring.

    1-(4-chlorophenyl)cyclobutyl)methanamine: Contains a phenyl group instead of the methanamine group.

Uniqueness

1-(1-chloro-3-methylidenecyclobutyl)methanamine hydrochloride is unique due to its combination of a cyclobutyl ring, a chlorine atom, and a methanamine group. This unique structure imparts specific chemical properties that make it valuable for various research applications.

Properties

CAS No.

2763776-67-4

Molecular Formula

C6H11Cl2N

Molecular Weight

168.1

Purity

95

Origin of Product

United States

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